Flumexadol

Description

Structure

3D Structure

Properties

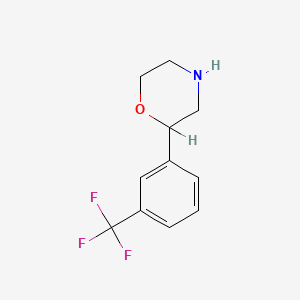

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPYCYWPUGKQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865570 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30914-89-7 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30914-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumexadol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030914897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(trifluoromethyl)phenyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMEXADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9783UEL0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Flumexadol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the core synthesis pathway for Flumexadol (2-(3-(trifluoromethyl)phenyl)morpholine), a non-opioid analgesic agent. The information presented herein is intended for a technical audience and consolidates data from key patents and chemical literature to provide a comprehensive guide for research and development purposes.

Overview of the Synthetic Pathway

The primary synthetic route to this compound is a multi-step process commencing from readily available starting materials. The key transformations involve the formation of a key haloether intermediate, followed by a Grignard reaction to introduce the trifluoromethylphenyl moiety, cyclization to form the morpholine (B109124) ring, and a final deprotection step.

Starting Materials

The synthesis of this compound originates from two primary starting materials:

| Starting Material | Chemical Structure | IUPAC Name |

| 1 |  | 1-chloro-2-(vinyloxy)ethane |

| 2 |  3-Bromobenzotrifluoride (B45179).svg/150px-3-Bromobenzotrifluoride.svg.png" width="100"/> 3-Bromobenzotrifluoride (B45179).svg/150px-3-Bromobenzotrifluoride.svg.png" width="100"/> | 1-bromo-3-(trifluoromethyl)benzene |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be broken down into four key experimental stages.

Step 1: Synthesis of 1,2-Dibromo-1-(2-chloroethoxy)ethane (3)

The initial step involves the halogenation of 2-chloroethyl vinyl ether (1) with molecular bromine.

-

Experimental Protocol: To a solution of 2-chloroethyl vinyl ether (1) in a suitable inert solvent such as dichloromethane (B109758) or carbon tetrachloride, cooled to 0-5 °C, a solution of bromine in the same solvent is added dropwise with stirring. The reaction is typically monitored by the disappearance of the bromine color. Upon completion, the solvent is removed under reduced pressure to yield 1,2-dibromo-1-(2-chloroethoxy)ethane (3).

| Reactant/Reagent | Molar Mass ( g/mol ) | Notes |

| 2-Chloroethyl vinyl ether | 106.55 | Starting material. |

| Bromine | 159.81 | Halogenating agent. |

Step 2: Synthesis of 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene (4)

This step utilizes a Grignard reaction to couple the trifluoromethylphenyl group to the haloether intermediate.

-

Experimental Protocol: A Grignard reagent is first prepared by reacting 3-bromobenzotrifluoride (2) with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. To this freshly prepared Grignard reagent, a solution of 1,2-dibromo-1-(2-chloroethoxy)ethane (3) in anhydrous THF is added dropwise at a controlled temperature, typically 0 °C. The reaction mixture is then stirred at room temperature until completion. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed, dried, and concentrated to give the crude product (4).

| Reactant/Reagent | Molar Mass ( g/mol ) | Notes |

| 3-Bromobenzotrifluoride | 225.01 | Source of the trifluoromethylphenyl group. |

| Magnesium | 24.31 | For Grignard reagent formation. |

| 1,2-Dibromo-1-(2-chloroethoxy)ethane | 266.35 | Intermediate from Step 1. |

Step 3: Synthesis of 4-Benzyl-2-[3-(trifluoromethyl)phenyl]morpholine (5)

The formation of the morpholine ring is achieved through cyclization with benzylamine.

-

Experimental Protocol: A mixture of 1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene (4) and an excess of benzylamine is heated, either neat or in a high-boiling inert solvent such as xylene or dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess benzylamine is removed. The residue is then worked up by partitioning between an organic solvent and an aqueous acid solution to remove any remaining benzylamine. The organic layer is dried and concentrated to yield 4-benzyl-2-[3-(trifluoromethyl)phenyl]morpholine (5).

| Reactant/Reagent | Molar Mass ( g/mol ) | Notes |

| 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene | 348.46 | Intermediate from Step 2. |

| Benzylamine | 107.15 | Forms the morpholine ring and acts as a protecting group. |

Step 4: Synthesis of this compound (6)

The final step is the removal of the benzyl (B1604629) protecting group via catalytic hydrogenation to yield the target compound, this compound.

-

Experimental Protocol: 4-Benzyl-2-[3-(trifluoromethyl)phenyl]morpholine (5) is dissolved in a suitable solvent, such as ethanol (B145695) or methanol. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas, typically at a pressure of 1-5 atmospheres, until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to afford this compound (6). The final product can be further purified by recrystallization or chromatography if necessary.

| Reactant/Reagent | Molar Mass ( g/mol ) | Notes |

| 4-Benzyl-2-[3-(trifluoromethyl)phenyl]morpholine | 321.35 | Intermediate from Step 3. |

| Hydrogen (H₂) | 2.02 | Reducing agent. |

| Palladium on Carbon (Pd/C) | - | Catalyst for hydrogenation. |

Quantitative Data Summary

While specific yields for each step can vary based on reaction scale and optimization, the following table provides a general overview of the expected outcomes.

| Step | Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 1 | 1,2-Dibromo-1-(2-chloroethoxy)ethane | 266.35 | >90 |

| 2 | 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene | 348.46 | 60-70 |

| 3 | 4-Benzyl-2-[3-(trifluoromethyl)phenyl]morpholine | 321.35 | 70-80 |

| 4 | This compound | 231.22 | >95 |

Logical Workflow for Synthesis

The synthesis of this compound follows a logical and linear progression, as illustrated in the workflow diagram below.

Conclusion

The synthesis of this compound is a well-established process that can be reliably executed in a laboratory setting. This guide provides a comprehensive overview of the necessary starting materials, a step-by-step experimental approach, and the expected outcomes. Researchers and drug development professionals can utilize this information as a foundational resource for the synthesis and further investigation of this compound and its analogs. Careful attention to anhydrous conditions during the Grignard reaction and standard safety protocols for handling bromine and hydrogenation are critical for the successful and safe execution of this synthesis.

An In-depth Technical Guide on the Mechanism of Action of Flumexadol on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumexadol, a non-opioid analgesic agent, has demonstrated significant interaction with the serotonergic system. This document provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its activity at serotonin (B10506) receptors. It consolidates available quantitative data, outlines implied experimental methodologies, and visualizes the relevant signaling pathways to serve as a technical resource for the scientific community.

Introduction

This compound, also known by its racemic designation 1841 CERM, was initially investigated for its analgesic properties.[1] Subsequent research has elucidated its pharmacological profile, revealing a significant interaction with specific serotonin (5-HT) receptor subtypes. Understanding this mechanism is crucial for exploring its therapeutic potential further, which may extend beyond analgesia to conditions such as anxiety and depression, given that its prodrug, Oxaflozane, was formerly marketed as an antidepressant and anxiolytic.[1] This guide synthesizes the current knowledge of this compound's serotonergic activity.

Serotonergic Activity of this compound

This compound primarily acts as an agonist at the 5-HT1A and 5-HT2C serotonin receptors.[1] The (+)-enantiomer of this compound exhibits a notable affinity and selectivity for the 5-HT2C receptor.[1][2]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the reported binding affinities of this compound for various serotonin receptor subtypes.

| Receptor Subtype | Ligand/Enantiomer | Binding Affinity (K_i) | Binding Affinity (pK_i) | Selectivity |

| 5-HT2C | (+)-Flumexadol | 25 nM | 7.5 | 40-fold over 5-HT2A |

| 5-HT1A | This compound (racemic) | - | 7.1 | - |

| 5-HT2A | This compound (racemic) | - | 6.0 | - |

Data sourced from MedchemExpress and Wikipedia.[1][2]

Signaling Pathways

This compound's agonism at 5-HT1A and 5-HT2C receptors initiates distinct downstream signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G_i/G_o-coupled receptor. Agonist binding, such as with this compound, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This action also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a reduction in neuronal firing.

5-HT2C Receptor Signaling

The 5-HT2C receptor is a G_q/G_11-coupled receptor. Agonism by this compound activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Experimental Protocols

The quantitative data available for this compound's binding affinities suggest the use of standard pharmacological assays. While specific detailed protocols for this compound are not publicly available, the methodologies can be inferred.

Radioligand Binding Assays

This is the most probable method used to determine the K_i values.

Objective: To determine the affinity of this compound for serotonin receptors.

General Protocol:

-

Membrane Preparation: Homogenization of tissue or cells expressing the target serotonin receptor subtype (e.g., HEK293 cells transfected with the human 5-HT2C receptor). Centrifugation to isolate the cell membranes containing the receptors.

-

Incubation: Incubation of the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]mesulergine for 5-HT2C) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: Rapid filtration to separate the bound from the free radioligand.

-

Quantification: Measurement of the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: The IC₅₀ (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

This compound is a serotonin receptor agonist with a notable affinity and selectivity for the 5-HT2C receptor, and also demonstrates agonism at the 5-HT1A receptor.[1][2] Its pharmacological profile suggests potential therapeutic applications beyond its initial investigation as an analgesic. The data presented in this guide, including binding affinities and signaling pathways, provide a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound and its derivatives. Future studies should aim to fully characterize its functional activity (i.e., EC₅₀ and intrinsic activity) at these receptors and explore its in vivo effects related to its serotonergic mechanisms.

References

Flumexadol as a Dual 5-HT1A and 5-HT2C Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumexadol (developmental code: CERM-1841) is a non-opioid analgesic agent that has been identified as a potent agonist of the serotonin (B10506) 5-HT1A and 5-HT2C receptors.[1] Although never commercially marketed, its unique pharmacological profile presents a compelling case for its study within the context of serotonergic modulation of pain and other CNS disorders. This technical guide provides an in-depth overview of this compound's interaction with the 5-HT1A and 5-HT2C receptors, including available binding affinity data, the canonical signaling pathways of these receptors, and detailed experimental protocols for their characterization.

Quantitative Data Presentation

| Receptor | Parameter | Value | Notes |

| 5-HT1A | pKi | 7.1 | [1] |

| Ki | ~79.4 nM | Calculated from pKi | |

| 5-HT2C | pKi | 7.5 | [1] |

| Ki | ~31.6 nM | Calculated from pKi[1] | |

| Ki ((+)-enantiomer) | 25 nM | [1] | |

| 5-HT2A | pKi | 6.0 | |

| Ki | ~1000 nM | Calculated from pKi |

Note: The (+)-enantiomer of this compound is reported to be 40-fold selective for the 5-HT2C receptor over the 5-HT2A receptor.

Signaling Pathways

Agonist binding to the 5-HT1A and 5-HT2C receptors initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to elucidating the mechanism of action of this compound.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor by an agonist like this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuron, which results in an inhibitory effect on neuronal firing.

Caption: 5-HT1A Receptor Signaling Pathway.

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a GPCR that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Protocols

Detailed below are representative protocols for key in vitro functional assays that would be employed to characterize the agonist activity of a compound like this compound at the 5-HT1A and 5-HT2C receptors.

Experimental Workflow for GPCR Functional Screening

The general workflow for screening and characterizing a compound's activity at a specific GPCR involves several key stages, from initial compound handling to data analysis.

Caption: General Experimental Workflow.

[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Agonism

This assay measures the functional activation of G-proteins coupled to the 5-HT1A receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the extent of receptor activation.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor or from brain tissue rich in these receptors (e.g., hippocampus).

-

Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

GDP: Guanosine 5'-diphosphate.

-

Test Compound: this compound, serially diluted.

-

Reference Agonist: 8-OH-DPAT or Serotonin.

-

Non-specific Binding Control: Unlabeled GTPγS.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (10-20 µg protein/well), GDP (10 µM final concentration), and varying concentrations of this compound or the reference agonist in the assay buffer.

-

Initiation of Reaction: Add [³⁵S]GTPγS (0.1 nM final concentration) to each well to start the reaction. The total assay volume is typically 200 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Inositol Monophosphate (IP1) Accumulation Assay for 5-HT2C Receptor Agonism

This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, which is produced upon activation of the Gq-coupled 5-HT2C receptor. The use of a competitive immunoassay with HTRF (Homogeneous Time-Resolved Fluorescence) detection provides a high-throughput compatible method.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2C receptor.

-

Assay Kit: HTRF IP-One assay kit (contains IP1-d2 conjugate, anti-IP1 cryptate, lysis buffer, and stimulation buffer with LiCl).

-

Test Compound: this compound, serially diluted.

-

Reference Agonist: Serotonin.

-

Cell Culture Medium.

-

384-well white plates.

-

HTRF-compatible microplate reader.

Protocol:

-

Cell Plating: Seed the 5-HT2C expressing cells into a 384-well white plate and culture overnight to allow for cell adherence.

-

Compound Addition: Remove the culture medium and add the stimulation buffer containing varying concentrations of this compound or the reference agonist. The stimulation buffer contains LiCl to inhibit the degradation of IP1.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in the lysis buffer to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) for each well. Convert the ratios to IP1 concentrations using a standard curve. Plot the IP1 concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Analgesic Activity

This compound was originally researched for its non-opioid analgesic properties. While specific preclinical studies detailing the in vivo analgesic effects of this compound and the direct involvement of the 5-HT1A and 5-HT2C receptors are not extensively documented in publicly available literature, a standard model to assess such activity is the formalin test in rodents. This model is particularly useful as it has two distinct phases of nociception, allowing for the differentiation of analgesic effects on acute and inflammatory pain.

Representative In Vivo Protocol: Formalin Test in Mice

-

Acclimatization: Acclimatize male Swiss Webster mice to the testing environment for at least 30 minutes.

-

Drug Administration: Administer this compound (e.g., 1-30 mg/kg) or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the formalin injection.

-

Formalin Injection: Inject a dilute formalin solution (e.g., 20 µL of a 2.5% solution) into the plantar surface of the right hind paw.

-

Observation: Immediately after the injection, place the mouse in an observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

-

Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

-

-

Data Analysis: Compare the nociceptive response times between the this compound-treated groups and the vehicle control group for both phases. A significant reduction in response time indicates an analgesic effect. To confirm the involvement of 5-HT1A or 5-HT2C receptors, a selective antagonist for each receptor could be co-administered with this compound to observe if the analgesic effect is reversed.

Logical Relationship of Dual Agonist Activity

The dual agonism of this compound at both 5-HT1A and 5-HT2C receptors suggests a complex modulatory effect on the serotonergic system, which is integral to pain perception. The following diagram illustrates the logical relationship of this dual activity potentially leading to analgesia.

Caption: Logical Relationship of this compound's Dual Agonism.

Conclusion

This compound's profile as a dual 5-HT1A and 5-HT2C receptor agonist, coupled with its known analgesic properties, makes it a molecule of significant interest for research in pain management and other CNS disorders. While comprehensive functional and in vivo data remain to be fully elucidated in the public domain, this guide provides a foundational understanding of its mechanism of action and the experimental approaches required for its further characterization. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate this compound or other novel serotonergic compounds.

References

A Guide to the Stereoselective Pharmacology of Chiral Drugs: The Case of Flumexadol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed literature does not contain a detailed pharmacological profile of the individual enantiomers of Flumexadol. Therefore, this document serves as a technical guide to the principles and methodologies that are essential for characterizing the enantiomers of a chiral drug, using this compound as a conceptual example. The quantitative data presented herein is illustrative and not experimental.

Introduction: The Criticality of Chirality in Drug Development

Many pharmaceutical agents are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, enantiomers can exhibit profound differences in their pharmacological and toxicological profiles within the chiral environment of the human body.[1] Biological systems, such as enzymes and receptors, are inherently stereoselective and can interact differently with each enantiomer.[1][2]

This can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, contribute to side effects, or even have a completely different pharmacological action.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now strongly advocate for the development of single-enantiomer drugs over racemic mixtures (a 50:50 mix of both enantiomers) unless a compelling reason exists to use the racemate.[4][5][6] This guide outlines the essential pharmacological profiling required to characterize the enantiomers of a chiral compound like this compound.

Potential Pharmacodynamic and Pharmacokinetic Differentiation

The primary goal of separating and individually testing enantiomers is to determine if stereoselectivity exists in their pharmacodynamic (what the drug does to the body) or pharmacokinetic (what the body does to the drug) profiles.

Pharmacodynamics: Stereoselective Target Interaction

Enantiomers can bind to their biological targets with different affinities and efficacies. For an analgesic, this could mean differences in binding to opioid receptors or other targets involved in pain modulation.

Table 1: Illustrative Example of Enantiomeric Differences in Receptor Binding Affinity (Ki, nM) (Note: This data is hypothetical and for illustrative purposes only.)

| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Serotonin (B10506) Transporter (SERT) |

| Racemic this compound | 150 | 250 | 800 | 50 |

| (S)-Flumexadol | 75 | 180 | 650 | 45 |

| (R)-Flumexadol | 350 | 600 | 1500 | 200 |

This hypothetical data illustrates a scenario where the (S)-enantiomer is a more potent ligand at the primary therapeutic target (MOR) and the serotonin transporter, while the (R)-enantiomer is significantly weaker.

Pharmacokinetics: Stereoselective ADME Properties

The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) are often mediated by chiral proteins (e.g., albumin, cytochrome P450 enzymes), leading to different pharmacokinetic profiles for each enantiomer.[2][7][8][9][10]

Table 2: Illustrative Example of Enantiomeric Differences in Pharmacokinetic Parameters (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | (S)-Flumexadol | (R)-Flumexadol |

| Plasma Protein Binding (%) | 85% | 70% |

| Elimination Half-life (t½) | 6 hours | 3 hours |

| Clearance (CL) | 10 L/hr | 25 L/hr |

| Volume of Distribution (Vd) | 50 L | 80 L |

In this example, the (S)-enantiomer has a longer half-life and lower clearance, suggesting it is metabolized more slowly than the (R)-enantiomer. Such differences are critical for determining the correct dosing regimen.

Experimental Protocols for Enantiomer Characterization

A systematic approach is required to fully characterize the pharmacological profile of each enantiomer.

Chiral Separation

Objective: To isolate and purify each enantiomer from the racemic mixture to a high degree of enantiomeric excess. Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used and are effective for a wide range of compounds.

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the two enantiomer peaks.

-

Scaling: The method is scaled from an analytical scale (for purity checks) to a preparative scale to produce sufficient quantities of each pure enantiomer for further biological testing.

-

Purity Analysis: The enantiomeric purity of the separated fractions is confirmed using the analytical HPLC method and reported as enantiomeric excess (e.e.).

In Vitro Pharmacodynamic Assays

Objective: To determine the binding affinity and functional activity of each enantiomer at its biological targets. Methodology: Radioligand Binding Assay

-

Tissue/Cell Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with the human μ-opioid receptor).

-

Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor) is incubated with the membranes in the presence of increasing concentrations of the test compound (racemate, (S)-enantiomer, or (R)-enantiomer).

-

Separation and Counting: The reaction is terminated by rapid filtration, separating bound from free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to calculate the IC₅₀ (concentration that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of binding affinity.

In Vivo Pharmacokinetic Studies

Objective: To determine the ADME properties of each enantiomer in a living system. Methodology: Animal Pharmacokinetic Study

-

Animal Model: A suitable animal model (e.g., Sprague-Dawley rats) is selected.

-

Dosing: A defined dose of the pure (S)-enantiomer or (R)-enantiomer is administered via a specific route (e.g., intravenous or oral).

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

-

Sample Preparation: Plasma is isolated from the blood samples and subjected to a protein precipitation or liquid-liquid extraction procedure.

-

Bioanalysis: The concentration of the enantiomer in each plasma sample is quantified using a validated stereoselective bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a chiral column.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualization of Key Concepts and Workflows

Diagrams are essential for visualizing complex biological interactions and experimental processes.

Figure 1: Conceptual diagram of stereoselective receptor binding.

Figure 2: Standard experimental workflow for chiral drug evaluation.

Figure 3: Logical decision tree for chiral drug development.

Conclusion

The comprehensive pharmacological profiling of individual enantiomers is not merely an academic exercise; it is a fundamental requirement for modern drug development. For a chiral compound such as this compound, it is imperative to understand how each stereoisomer behaves independently within a biological system. This knowledge allows for the development of safer and more effective medicines by potentially increasing therapeutic efficacy, simplifying pharmacokinetics, reducing the overall drug dose, and minimizing toxicity associated with an unwanted distomer.[11][12][13] While specific data for this compound's enantiomers remain elusive in the public domain, the principles and experimental workflows detailed in this guide provide a robust framework for the essential investigations required for any chiral drug candidate.

References

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Single enantiomer drugs: should they be developed? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veranova.com [veranova.com]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselectivity in the pharmacodynamics and pharmacokinetics of the chiral antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Impact of stereoselectivity on the pharmacokinetics and pharmacodynamics of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. homework.study.com [homework.study.com]

- 12. Psychological Resources: Possible advantages of the single stereoisomer over the racemic mixture [psychologicalresources.blogspot.com]

- 13. researchgate.net [researchgate.net]

Flumexadol: A Technical Whitepaper on a Novel Non-Opioid Analgesic Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumexadol (formerly CERM-1841) is a non-opioid analgesic agent that demonstrated significant potential in preclinical studies but was never commercialized. This document provides a comprehensive technical overview of this compound, summarizing its core pharmacological properties, synthesis, and mechanism of action. While extensive quantitative data from pivotal preclinical analgesic assays remains largely within proprietary domains, this guide collates available information to support further research and drug development efforts in the field of non-opioid analgesics. This compound's unique profile as a potent, centrally-acting analgesic without the liability of tolerance or physical dependence warrants renewed scientific investigation.

Introduction

The search for potent, non-addictive analgesics remains a critical endeavor in pharmaceutical research. Opioids, while effective, carry a significant risk of addiction, respiratory depression, and other adverse effects. This compound, a derivative of 2-(3-trifluoromethylphenyl)morpholine, emerged as a promising non-narcotic analgesic candidate. Preclinical research indicated that this compound possessed greater oral analgesic potency than both morphine and codeine, without inducing tolerance or physical dependence[1]. This profile suggests a mechanism of action distinct from traditional opioids, offering a potential pathway for safer and more effective pain management. This whitepaper aims to consolidate the available scientific and technical information on this compound to serve as a foundational resource for researchers in pain therapeutics.

Synthesis and Physicochemical Properties

The synthesis of this compound has been described in the scientific literature. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

A multi-step synthesis is employed to produce this compound:

-

Halogenation: 2-Chloroethyl vinyl ether is halogenated with molecular bromine to yield 1,2-dibromo-1-(2-chloroethoxy)ethane.

-

Grignard Reaction: A Grignard reaction is performed with 3-bromobenzotrifluoride (B45179) to produce 1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-(trifluoromethyl)benzene.

-

Cyclization: The intermediate is then treated with benzylamine (B48309) to form the morpholine (B109124) ring, yielding 4-benzyl-2-[3-(trifluoromethyl) phenyl]morpholine.

-

Deprotection: Finally, the benzyl (B1604629) protecting group is removed via catalytic hydrogenation to yield this compound.

Physicochemical Data

| Property | Value |

| IUPAC Name | 2-(3-(Trifluoromethyl)phenyl)morpholine |

| Molecular Formula | C₁₁H₁₂F₃NO |

| Molar Mass | 231.218 g/mol |

| CAS Number | 30914-89-7 |

Mechanism of Action and Pharmacology

This compound's primary mechanism of action is attributed to its agonist activity at serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT2C subtypes. This mode of action distinguishes it from opioid analgesics, which primarily target mu-opioid receptors. The activation of these serotonin receptor subtypes in the central nervous system is believed to modulate pain perception pathways.

The prodrug of this compound, oxaflozane, was clinically used in France as an antidepressant and anxiolytic. This clinical application of a compound that metabolizes to this compound provides further evidence of its central nervous system activity and its interaction with serotonergic pathways, which are known to be involved in mood, anxiety, and pain regulation.

Signaling Pathway

The proposed signaling pathway for this compound's analgesic effect involves the activation of 5-HT1A and 5-HT2C receptors, leading to downstream signaling cascades that ultimately modulate nociceptive transmission.

References

Prodrug approaches for Flumexadol delivery

An In-depth Technical Guide to Prodrug Approaches for Flumexadol Delivery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a non-opioid analgesic agent, has been the subject of prodrug development to optimize its therapeutic application. This technical guide provides a comprehensive overview of the known prodrug strategies for this compound, with a primary focus on Oxaflozane, a clinically developed prodrug. The guide details the rationale behind the prodrug approach, the chemical modifications involved, and the biological consequences of these modifications. Due to the limited availability of detailed public data, this guide synthesizes information from available literature and patents to present a coherent picture of the state of this compound prodrug development. While extensive quantitative data and detailed experimental protocols are not publicly accessible for all aspects, this guide provides the foundational knowledge, chemical structures, and conceptual frameworks necessary for researchers in the field of drug delivery and development.

Introduction to this compound

This compound is a non-opioid analgesic that primarily acts as an agonist of the serotonin (B10506) 5-HT1A and 5-HT2C receptors.[1] Its chemical structure, 2-(3-(Trifluoromethyl)phenyl)morpholine, provides potential sites for chemical modification to create prodrugs. The development of a prodrug for this compound was aimed at improving its delivery and pharmacokinetic profile.

Rationale for a Prodrug Approach

Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmaceutical ingredient.[2] This strategy is often employed to overcome various pharmaceutical and pharmacokinetic challenges, such as:

-

Improving Oral Bioavailability: Modifying the parent drug to enhance its absorption from the gastrointestinal tract.

-

Enhancing Solubility: Altering the chemical structure to increase solubility in aqueous or lipid environments.

-

Improving Taste and Reducing Odor: Masking undesirable organoleptic properties of the active drug.

-

Minimizing Side Effects: Reducing local irritation or systemic toxicity by keeping the drug inactive until it reaches the target site.

-

Prolonging Duration of Action: Designing the prodrug to be converted to the active drug over an extended period.

For this compound, the development of a prodrug was likely motivated by a desire to optimize its pharmacokinetic properties for clinical use as an antidepressant and anxiolytic.

Oxaflozane: The Clinically Developed Prodrug of this compound

The most prominent and clinically evaluated prodrug of this compound is Oxaflozane. It was introduced in France in 1982 as an antidepressant and anxiolytic under the brand name Conflictan.[1]

Chemical Structure and Synthesis

Oxaflozane is chemically known as 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine.[1] The key structural difference from this compound is the addition of an isopropyl group to the nitrogen atom of the morpholine (B109124) ring. This N-alkylation renders the molecule a prodrug, which upon metabolism, releases the active this compound.

Mechanism of Action and Bioactivation

The therapeutic activity of Oxaflozane is dependent on its in vivo conversion to this compound. The N-isopropyl group is cleaved through metabolic processes, unmasking the secondary amine of the morpholine ring and yielding the active this compound.

The following diagram illustrates the conceptual bioactivation pathway of Oxaflozane to this compound.

Caption: Bioactivation of Oxaflozane to this compound.

Pharmacokinetics and Metabolism

Detailed quantitative pharmacokinetic data for Oxaflozane, such as its oral bioavailability, plasma concentration-time profiles, and the precise rate and extent of its conversion to this compound, are not extensively reported in publicly accessible literature. A 1979 study by Constantin and Pognat investigated the urinary metabolism of Oxaflozane in humans, dogs, and rats, identifying the principal metabolites. This study is a key piece of literature for understanding the biotransformation of this prodrug. The primary metabolic pathway is the N-dealkylation to form this compound.

Physicochemical Properties

Some physicochemical properties of Oxaflozane and its hydrochloride salt have been reported and are summarized in the table below.

| Property | Oxaflozane (Free Base) | Oxaflozane Hydrochloride |

| Molecular Formula | C₁₄H₁₈F₃NO | C₁₄H₁₈F₃NO·HCl |

| Molecular Weight | 273.29 g/mol | 309.75 g/mol |

| Physical State | Oil | Crystals |

| Boiling Point | 99 °C at 3 mmHg | Not Applicable |

| Melting Point | Not Applicable | 164 °C |

Other Potential Prodrug Approaches for this compound

While Oxaflozane is the only known clinically developed prodrug of this compound, the structure of this compound allows for other theoretical prodrug strategies. The secondary amine in the morpholine ring is a prime site for modification. Potential prodrug moieties that could be attached to this nitrogen include:

-

Esters: To enhance lipophilicity and potentially improve membrane permeability.

-

Carbonates: Similar to esters, can be designed to be cleaved by esterases.

-

Amides: Generally more stable than esters, could provide a slower release of this compound.

-

Carbamates: Another option for creating a bioreversible linkage.

The selection of a suitable promoiety would depend on the desired physicochemical properties and the intended pharmacokinetic profile of the prodrug. The following diagram illustrates a general workflow for the development of novel prodrugs.

Caption: General workflow for prodrug development.

Experimental Protocols: A General Framework

While specific, detailed experimental protocols for Oxaflozane are not available, this section provides a general framework for the types of experiments that would be conducted in the development and evaluation of a this compound prodrug.

Synthesis of an N-Acyl Prodrug of this compound (Hypothetical)

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to act as a proton scavenger.

-

Acylation: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate). Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product using column chromatography.

-

Characterization: Confirm the structure of the synthesized prodrug using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Stability Studies

-

Preparation of Buffers: Prepare buffer solutions at various pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for physiological pH).

-

Incubation: Dissolve the prodrug in the buffer solutions and incubate at a constant temperature (e.g., 37 °C).

-

Sampling: At predetermined time intervals, withdraw aliquots from the incubation mixtures.

-

Analysis: Analyze the samples by HPLC to determine the concentration of the remaining prodrug and the released this compound.

-

Data Analysis: Calculate the half-life of the prodrug at each pH to assess its chemical stability.

In Vivo Pharmacokinetic Studies in an Animal Model (e.g., Rats)

-

Dosing: Administer the prodrug to a group of rats at a specific dose, either orally or intravenously.

-

Blood Sampling: At various time points after administration, collect blood samples from the animals.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentrations of the prodrug and this compound in the plasma samples.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life for both the prodrug and the active drug.

-

Bioavailability Calculation: If both intravenous and oral data are available, calculate the absolute oral bioavailability of this compound from the prodrug.

Conclusion

The development of Oxaflozane as a prodrug for this compound demonstrates a successful application of prodrug strategy to modify the properties of a parent compound for clinical use. While detailed public data on the synthesis and pharmacokinetics of Oxaflozane is limited, the available information provides a valuable case study for researchers. The chemical structure of this compound offers opportunities for the design of novel prodrugs with potentially improved delivery characteristics. The general experimental frameworks provided in this guide can serve as a starting point for the synthesis and evaluation of new prodrug candidates for this compound, contributing to the ongoing efforts to develop more effective and safer therapeutic agents.

References

In silico modeling of Flumexadol receptor binding

An In-Depth Technical Guide to the In Silico Modeling of Flumexadol Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-opioid analgesic agent that has been shown to interact with multiple serotonin (B10506) receptors.[1][2] Understanding the molecular interactions between this compound and its target receptors is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the in silico modeling of this compound's binding to its principal receptor targets. It outlines detailed methodologies for computational studies and experimental validation, and visualizes the associated signaling pathways.

This compound has been identified as an agonist at the serotonin 5-HT1A and 5-HT2C receptors, with a lesser affinity for the 5-HT2A receptor.[1][2] While its profile suggests potential interactions with the dopaminergic system, particularly the D2 receptor, quantitative binding data for this receptor is not currently available in the public domain. This guide will, therefore, focus on its known serotonergic targets while also providing a framework for investigating its potential dopaminergic interactions.

Receptor Binding Profile of this compound

The known binding affinities of this compound for its primary serotonergic targets are summarized below. This data is essential for parameterizing and validating in silico models.

| Receptor | Enantiomer | pKi | Ki (nM) | Selectivity |

| 5-HT1A | Racemic | 7.1 | ~79.4 | - |

| 5-HT2A | Racemic | 6.0 | ~1000 | 40-fold lower than 5-HT2C |

| 5-HT2C | (+)-enantiomer | 7.5 | 25 | - |

Note: The Ki for the 5-HT1A and 5-HT2A receptors are estimated from their pKi values. The 40-fold selectivity of the (+)-enantiomer for 5-HT2C over 5-HT2A is also noted.[2]

In Silico Modeling Workflow

The following workflow outlines a comprehensive in silico approach to model the binding of this compound to its target receptors. This process integrates molecular docking to predict binding poses and molecular dynamics simulations to assess the stability of the ligand-receptor complex.

Detailed Methodologies for In Silico Modeling

-

Receptor Structure Acquisition: Obtain the crystal structures of the human receptors from the Protein Data Bank (PDB):

-

Dopamine (B1211576) D2 Receptor: PDB ID: 6CM4

-

Serotonin 5-HT1A Receptor: PDB ID: 7E2Y

-

Serotonin 5-HT2A Receptor: PDB ID: 6A93

-

Serotonin 5-HT2C Receptor: PDB ID: 6BQH

-

-

Receptor Preparation:

-

Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), prepare the receptor structures by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

-

Repair any missing side chains or loops in the protein structure.

-

Minimize the energy of the structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database such as PubChem (CID 65774).

-

Generate possible ionization states at physiological pH and perform a conformational search to identify low-energy conformers.

-

Assign partial charges using a suitable force field (e.g., Gasteiger charges).

-

-

Grid Generation: Define a docking grid box centered on the known binding site of the receptor. The size of the grid should be sufficient to encompass the entire binding pocket and allow for rotational and translational sampling of the ligand.

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina.

-

Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.

-

Generate a set of predicted binding poses (e.g., 10-20) for this compound within the receptor's binding site.

-

-

Pose Analysis:

-

Analyze the predicted binding poses based on their docking scores (binding affinity estimates).

-

Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) for the top-ranked poses to assess their plausibility.

-

-

System Setup:

-

Select the most plausible docked complex of this compound and the receptor.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the target temperature (e.g., 310 K) under NVT (constant volume and temperature) conditions.

-

Equilibrate the system under NPT (constant pressure and temperature) conditions to allow the lipid bilayer and solvent to relax around the protein-ligand complex.

-

Run a production MD simulation for a sufficient duration (e.g., 100-200 ns) to observe the stability of the binding and any conformational changes.

-

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over time.

-

Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) between this compound and the receptor throughout the simulation.

-

Perform binding free energy calculations using methods like MM-GBSA or MM-PBSA to obtain a more accurate estimate of the binding affinity.

-

Experimental Verification: Radioligand Binding Assays

The following protocols are adapted from standard methodologies and can be used to experimentally determine the binding affinity of this compound for its target receptors, providing essential data for validating the in silico models.

General Protocol for Competition Binding Assay

-

Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions as required for the receptor).

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand and varying concentrations of unlabeled this compound.

-

Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of a known antagonist for the target receptor.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Receptor-Specific Assay Conditions

| Receptor | Radioligand | Non-Specific Binding Agent |

| 5-HT1A | [³H]-8-OH-DPAT | 10 µM Serotonin |

| 5-HT2A | [³H]-Ketanserin | 1 µM Ketanserin |

| 5-HT2C | [³H]-Mesulergine | 10 µM Mianserin |

| Dopamine D2 | [³H]-Spiperone | 10 µM Haloperidol |

Signaling Pathways

This compound's agonism at its target receptors is expected to initiate specific intracellular signaling cascades. The following diagrams illustrate the principal pathways associated with these receptors.

As an agonist at the 5-HT1A receptor, this compound is predicted to activate the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects on gene transcription.

Activation of the 5-HT2C receptor by this compound is expected to engage the Gq/11 pathway, stimulating phospholipase C and leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound's interaction with its known serotonergic receptor targets. By integrating molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the structural basis of this compound's binding and mechanism of action. The proposed experimental protocols for radioligand binding assays are essential for validating these computational models. Further investigation into this compound's potential interaction with the dopamine D2 receptor is warranted to fully elucidate its pharmacological profile. The methodologies and information presented herein serve as a valuable resource for guiding future research and development efforts related to this compound and similar compounds.

References

Flumexadol: A Technical Whitepaper on its Anxiolytic and Antidepressant Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumexadol, a compound initially investigated as a non-opioid analgesic, presents a compelling yet underexplored profile for potential development as an anxiolytic and antidepressant agent. While direct preclinical behavioral data for this compound is sparse, its mechanism of action as a potent serotonin (B10506) 5-HT1A and 5-HT2C receptor agonist provides a strong neuropharmacological basis for these effects. Critically, the established clinical use of its prodrug, oxaflozane, as an antidepressant and anxiolytic in France, offers significant validation of its therapeutic potential. This document synthesizes the available pharmacological data, elucidates the relevant signaling pathways, and proposes a comprehensive preclinical research framework to systematically evaluate this compound's efficacy in mood and anxiety disorders.

Introduction and Rationale

This compound (CERM-1841) is a 2-(3-(trifluoromethyl)phenyl)morpholine derivative originally described as a non-opioid analgesic that was never brought to market[1]. Despite its initial classification, its pharmacological profile reveals significant activity at key serotonin receptors implicated in the regulation of mood and anxiety. The primary rationale for investigating this compound's potential in this domain stems from two key points:

-

Serotonergic Mechanism: this compound is a known agonist of the 5-HT1A and 5-HT2C serotonin receptors, both of which are validated targets for anxiolytic and antidepressant drugs[1].

-

Clinical Validation via Prodrug: Oxaflozane (marketed as Conflictan) is a prodrug that is metabolized to this compound. Oxaflozane was formerly used clinically in France as an effective anxiolytic and antidepressant, providing strong indirect evidence of this compound's therapeutic activity[1].

This guide will consolidate the existing data on this compound's receptor pharmacology and propose a clear experimental path forward for its formal evaluation.

Core Pharmacodynamics: Receptor Binding Affinity

The primary mechanism of action for this compound is its agonist activity at specific serotonin receptors. Quantitative binding affinity data is crucial for understanding its potency and selectivity. The available data are summarized in the table below.

| Target Receptor | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Enantiomer Specificity | Reference |

| Serotonin 5-HT2C | 7.5 | ~31.6 | (+)-enantiomer Ki = 25 nM | [1] |

| Serotonin 5-HT1A | 7.1 | ~79.4 | Racemic | [1] |

| Serotonin 5-HT2A | 6.0 | ~1000 | 40-fold lower affinity than 5-HT2C | [1] |

Table 1: this compound Receptor Binding Affinities. pKi values are the negative log of the molar Ki value. Ki values were calculated from the provided pKi and specific nM values.

The data clearly indicate that this compound possesses high affinity for the 5-HT2C receptor, with the (+)-enantiomer being particularly potent[1]. Its affinity for the 5-HT1A receptor is also significant. This dual agonism is a promising characteristic, as both receptor types are deeply involved in mood regulation.

Signaling Pathways and Mechanism of Action

The anxiolytic and antidepressant effects of this compound are likely mediated by its agonist action at 5-HT1A and 5-HT2C receptors, which modulates downstream neuronal signaling.

-

5-HT1A Receptor Agonism: 5-HT1A receptors are inhibitory G-protein coupled receptors. As autoreceptors on presynaptic serotonergic neurons in the raphe nuclei, their activation reduces neuron firing and serotonin release. Postsynaptically, in regions like the hippocampus and cortex, their activation leads to hyperpolarization and reduced neuronal excitability, effects associated with anxiolysis.

-

5-HT2C Receptor Agonism: The role of 5-HT2C receptors is more complex. They are excitatory G-protein coupled receptors that modulate the release of dopamine (B1211576) and norepinephrine (B1679862) in various brain regions. Agonism at these receptors has been linked to antidepressant, anxiolytic, and anorectic effects[1].

The proposed signaling cascade initiated by this compound is visualized below.

Proposed Preclinical Evaluation Workflow

As direct behavioral studies on this compound are lacking, a structured preclinical workflow is essential to characterize its anxiolytic and antidepressant potential. The following diagram outlines a logical experimental progression.

Detailed Experimental Protocols (Proposed)

To facilitate future research, detailed protocols for key initial experiments are provided below. These are based on established methodologies for assessing anxiolytic and antidepressant compounds.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

-

Objective: To assess the anxiolytic-like effects of acute this compound administration in mice.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor[2][3][4].

-

Animals: Male C57BL/6 mice, 8-10 weeks old. Housed in groups of 4 with ad libitum access to food and water. Acclimated to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Vehicle Group: Saline with 1% Tween 80, intraperitoneal (i.p.) injection.

-

This compound Groups: 1, 5, 10 mg/kg this compound dissolved in vehicle, i.p. injection.

-

Positive Control: 1 mg/kg Diazepam dissolved in vehicle, i.p. injection.

-

All injections are administered 30 minutes prior to testing.

-

-

Procedure:

-

Place a mouse at the center of the maze, facing an open arm.

-

Allow the mouse to explore the apparatus for 5 minutes.

-

Record the session using an overhead video camera.

-

Clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.

-

-

Primary Endpoints:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

-

Secondary Endpoint: Total number of arm entries (to assess locomotor activity).

-

Statistical Analysis: One-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.

Protocol: Forced Swim Test (FST) for Antidepressant Activity

-

Objective: To assess the antidepressant-like effects of this compound using the FST model of behavioral despair[5][6][7].

-

Apparatus: A transparent glass cylinder (45 cm high, 20 cm diameter) filled with 30 cm of water at 23-25°C[5].

-

Animals: Male Sprague-Dawley rats, 250-300g. Housed individually.

-

Drug Administration:

-

Vehicle Group: Saline, i.p. injection.

-

This compound Groups: 5, 10, 20 mg/kg this compound, i.p.

-

Positive Control: 20 mg/kg Imipramine, i.p.

-

A three-injection regimen is used: 24h, 5h, and 1h before the test session.

-

-

Procedure:

-

Pre-swim (Day 1): Place each rat in the cylinder for a 15-minute conditioning swim. This induces a baseline level of immobility.

-

Test (Day 2): Place the rat in the cylinder for a 5-minute test session.

-

Record the session for later scoring.

-

-

Primary Endpoint: Duration of immobility (time spent floating with only minor movements necessary to keep the head above water).

-

Statistical Analysis: One-way ANOVA followed by Dunnett's post-hoc test.

Conclusion and Future Directions

The existing pharmacological data for this compound, combined with the clinical history of its prodrug oxaflozane, provides a compelling case for its reinvestigation as a novel anxiolytic and antidepressant[1]. Its high affinity for 5-HT2C and 5-HT1A receptors suggests a potent and targeted mechanism of action[1]. The immediate path forward requires a systematic preclinical evaluation following the proposed workflow. Key future steps should include:

-

Execution of Behavioral Assays: Conducting the EPM, FST, and other behavioral tests to generate the first direct evidence of this compound's efficacy.

-

Enantiomer-Specific Testing: The (+)-enantiomer shows higher affinity for the 5-HT2C receptor and should be evaluated separately from the racemic mixture[1].

-

Pharmacokinetic Profiling: Determining the pharmacokinetic profile of this compound to establish optimal dosing regimens for chronic studies.

-

Head-to-Head Comparison: Comparing the efficacy of this compound directly against established SSRIs and SNRIs in chronic stress models.

A thorough investigation of this compound is warranted and holds the promise of developing a new therapeutic agent for mood and anxiety disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 7. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Flumexadol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flumexadol

This compound, chemically known as 2-(3-(trifluoromethyl)phenyl)morpholine, is a non-opioid analgesic agent. Its mechanism of action is primarily attributed to its activity as a serotonin (B10506) receptor agonist, specifically at the 5-HT1A and 5-HT2C subtypes. The racemic form of this compound has shown analgesic properties, while its (+)-enantiomer exhibits a notable affinity for the 5-HT2C receptor with a 40-fold selectivity over the 5-HT2A receptor. This profile suggests potential therapeutic applications beyond analgesia, including conditions where 5-HT2C receptor modulation is beneficial.

Pharmacological Profile of this compound

The primary pharmacological activity of this compound is centered on its interaction with serotonin receptors. The available quantitative data for this compound and its enantiomer are summarized below.

| Compound | Receptor | Parameter | Value | Reference |

| (±)-Flumexadol | 5-HT1A | pKi | 7.1 | [1] |

| (±)-Flumexadol | 5-HT2C | pKi | 7.5 | [1] |

| (±)-Flumexadol | 5-HT2A | pKi | 6.0 | [1] |

| (+)-Flumexadol | 5-HT2C | Ki | 25 nM | [1] |

Inferred Structural Activity Relationship from Related Analogs

In the absence of a direct SAR study on this compound analogs for serotonin receptor activity, we can draw inferences from a study on a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, which share the core 2-phenylmorpholine (B1329631) scaffold. This series was evaluated for its ability to inhibit the uptake of monoamines (dopamine, norepinephrine (B1679862), and serotonin). The following sections present the data and inferred SAR from this related series.

Quantitative Data for 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogs

The following table summarizes the in vitro data for the inhibition of dopamine (B1211576) (DA), norepinephrine (NE), and serotonin (5-HT) uptake by this series of analogs.

| Compound | Phenyl Substituent | IC50 (nM) for DA Uptake Inhibition | IC50 (nM) for NE Uptake Inhibition | IC50 (nM) for 5-HT Uptake Inhibition |

| 5a | 3-Cl | 130 | 45 | >10,000 |

| 5b | 4-Cl | 230 | 110 | >10,000 |

| 5c | 3,4-diCl | 80 | 30 | >10,000 |

| 5d | 3-CF3 | 150 | 55 | >10,000 |

| 5e | 4-CF3 | 280 | 130 | >10,000 |

| 5f | 3-Me | 190 | 80 | >10,000 |

| 5g | 4-Me | 350 | 160 | >10,000 |

| 5h | H | 450 | 200 | >10,000 |

Inferred SAR for the 2-Phenylmorpholine Scaffold

Based on the data from the 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, the following preliminary SAR can be inferred for monoamine transporter inhibition:

-

Substitution on the Phenyl Ring:

-

Electron-withdrawing groups, such as chloro (Cl) and trifluoromethyl (CF3), on the phenyl ring are well-tolerated and can enhance potency for dopamine and norepinephrine uptake inhibition.

-

The position of the substituent influences activity. For chloro-substituted compounds, the 3,4-dichloro substitution (5c) resulted in the highest potency.

-

For single substitutions, the 3-position appears to be slightly more favorable than the 4-position for both Cl and CF3 groups.

-

A methyl group (electron-donating) is also tolerated but generally results in slightly lower potency compared to electron-withdrawing groups.

-

The unsubstituted analog (5h) displayed the lowest potency, highlighting the importance of substitution on the phenyl ring for this activity.

-

-

Morpholine (B109124) Ring Modifications:

-

The presence of the 3,5,5-trimethyl groups on the morpholine ring in this series is a key structural feature. Direct comparison to this compound (which lacks these methyl groups) for monoamine uptake inhibition is not possible from this data.

-

-

Selectivity:

-

All tested analogs showed very low potency for serotonin uptake inhibition (IC50 >10,000 nM), indicating a high degree of selectivity for dopamine and norepinephrine transporters over the serotonin transporter. This is in contrast to this compound's primary activity at serotonin receptors. This stark difference underscores that while the core scaffold is similar, the substitution pattern on both the phenyl and morpholine rings dramatically influences the pharmacological target.

-

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the study of this compound analogs.

Radioligand Binding Assay for Serotonin Receptors (5-HT1A and 5-HT2C)

This protocol describes a typical in vitro binding assay to determine the affinity of test compounds for serotonin receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds for the 5-HT1A and 5-HT2C receptors.

Materials:

-

Cell membranes expressing the human recombinant 5-HT1A or 5-HT2C receptor.

-

Radioligand for 5-HT1A: [3H]8-OH-DPAT.

-

Radioligand for 5-HT2C: [3H]Mesulergine.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid.

-

Test compounds (this compound analogs) at various concentrations.

-

Non-specific binding control: 10 µM of a high-affinity unlabeled ligand (e.g., serotonin for 5-HT1A, or a specific antagonist for 5-HT2C).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of the test compound or the non-specific binding control in the assay buffer. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plates at room temperature (or 37°C) for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-